

An In-depth Technical Guide to 2-(Chloromethyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(Chloromethyl)benzoic acid

Cat. No.: B1580739

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-(Chloromethyl)benzoic acid**, a key building block in organic synthesis. It details the compound's fundamental properties, synthesis protocols, and its emerging applications, particularly in the development of novel therapeutic agents.

Core Compound Identity and Properties

2-(Chloromethyl)benzoic acid, also known as α -Chloro-o-toluic acid, is a derivative of benzoic acid. Its chemical structure features a carboxylic acid group and a chloromethyl group attached to adjacent carbons on the benzene ring. This arrangement makes it a versatile reagent in chemical synthesis.

The key quantitative data for this compound are summarized below for easy reference.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.59 g/mol	[1][2]
CAS Number	85888-81-9	[1][3]
Appearance	White crystalline solid	[4]
Melting Point	135 °C	[4]
Purity	≥97.0% (GC)	[1]
Storage Temperature	-20°C	[1][4]

Synthesis and Experimental Protocols

The synthesis of related benzoic acid derivatives often involves multi-step chemical reactions. While a direct, detailed experimental protocol for the synthesis of **2-(Chloromethyl)benzoic acid** from basic precursors is not readily available in the provided search results, a common method for synthesizing similar compounds, such as 2-chlorobenzoic acid, is through the oxidation of the corresponding toluene derivative (e.g., 2-chlorotoluene) using a strong oxidizing agent like potassium permanganate.[5][6] Another method involves the hydrolysis of α,α,α-trichloro-2-toluene.[5][6]

A more relevant and detailed protocol is available for a closely related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which utilizes a modification of the Schotten-Baumann acylation reaction.[7] This synthesis is of significant interest to drug development professionals.

Experimental Protocol: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid[7][8]

- Reactants: Salicylic acid and 3-(chloromethyl)benzoyl chloride.
- Solvent: Acetone.
- Catalyst: Pyridine.
- Procedure: The reaction is carried out by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone with pyridine serving as a catalyst.[7][8]

- Conditions: The reaction mixture is subjected to microwave irradiation at 600 W for a duration of 5 minutes.[7][8]

This modern synthetic approach highlights the use of microwave technology to facilitate rapid and efficient chemical transformations, a technique of growing importance in pharmaceutical research.

Applications in Drug Development

2-(Chloromethyl)benzoic acid and its derivatives are gaining attention as potential therapeutic agents. Specifically, derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) and its isomer 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4CH₂Cl) are being investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10]

These compounds are designed as potential alternatives to widely used drugs like acetylsalicylic acid (aspirin), aiming to offer similar therapeutic benefits with an improved safety profile, particularly concerning gastrointestinal side effects.[8][9]

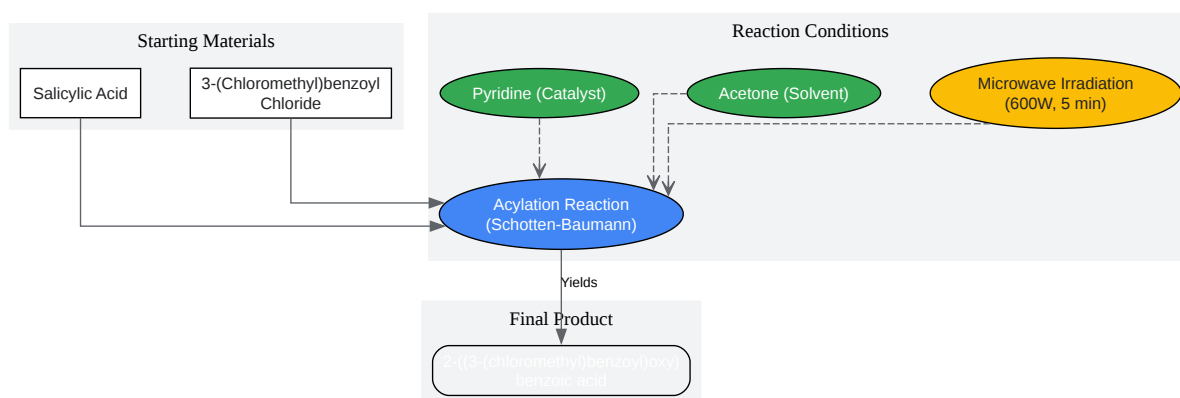
Mechanism of Action:

Research suggests that these salicylic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly showing selectivity towards COX-2.[8][9] The proposed mechanism also involves the inhibition of the Nuclear Factor Kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.[8][9] By suppressing the NF-κB pathway, these compounds can inhibit the transcription of pro-inflammatory genes and the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α.[9]

Recent studies on 2-(3-(Chloromethyl)benzoyloxy)benzoic acid have shown that it can reduce the concentration of prostaglandin E-2, expression of NOX2 and NFκB, production of reactive oxygen species (ROS), and expression of COX-2 in lipopolysaccharide-induced models, further highlighting its potential as a potent anti-inflammatory agent.[11]

Logical Workflow: Synthesis of a Salicylic Acid Derivative

The following diagram illustrates the generalized synthetic workflow for producing a derivative of salicylic acid, such as those discussed in the applications section. This process is a key example of how building blocks like chloromethylated benzoic acids are utilized in medicinal chemistry.



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Caption: Synthetic pathway for a salicylic acid derivative.

Safety Information

2-(Chloromethyl)benzoic acid is classified as a hazardous substance and requires careful handling.

- Signal Word: Danger[1]
- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[1]

- Precautionary Statements: P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338[1]
- Hazard Classifications: Acute Toxicity 4 (Oral), Skin Corrosion 1B[1]
- Storage Class: 8A - Combustible corrosive hazardous materials[1]

Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE), when handling this compound.

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